molecular formula C10H11NO2 B2498443 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid CAS No. 1019111-31-9

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2498443
CAS No.: 1019111-31-9
M. Wt: 177.203
InChI Key: FCCYYHPNRBUCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of isoquinoline, a structure commonly found in many natural and synthetic compounds with significant biological activities

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structural features and versatile reactivity, making it a valuable compound in the synthesis of diverse bioactive molecules. Its ability to inhibit key enzymes and its antioxidant properties further enhance its significance in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCYYHPNRBUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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